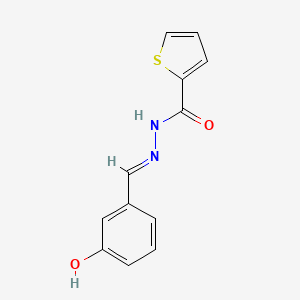
N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a thiophene ring via a carbohydrazide linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods: While specific industrial production methods for N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted hydrazide derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cancer cell proliferation.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
(E)-Ethyl N’-(3-hydroxybenzylidene)hydrazinecarboxylate dihydrate: This compound shares a similar benzylidene-hydrazine structure but differs in the presence of an ethyl ester group.
(Z)-3-((3-hydroxybenzylidene)amino)pyridin-1-ium 4-dodecylbenzenesulfonate: This compound features a pyridine ring and a sulfonate group, providing different chemical properties and applications.
Uniqueness: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide stands out due to its thiophene ring, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O2S/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+ |
InChI Key |
GBUHCNXMPQYORC-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















